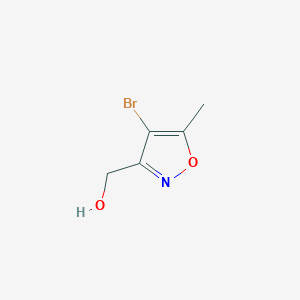
6-Phenylhex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Phenylhex-5-en-2-one involves the palladium-catalyzed Heck arylation of 5-hexen-2-one with aryl bromides in an ionic liquid medium. This reaction is highly regioselective and leads predominantly to branched, arylated products. The choice of ligand is crucial for regiocontrol; for example, using 1,3-bis(diphenylphosphino)propane (DPPP) as a ligand results in branched products, while 1,1’-bis(diphenylphosphino)ferrocene (DPPF) leads to predominantly linear products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Heck reactions using palladium catalysts and aryl bromides. The use of ionic liquids as solvents is favored due to their ability to enhance reaction rates and selectivity while minimizing the need for hazardous organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenylhex-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like thiophenols can add to the conjugated dienone system, leading to 1,4- and 1,6-addition products.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenylhexenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Phenylhex-5-en-2-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 6-Phenylhex-5-en-2-one in chemical reactions involves the conjugated system of the enone, which allows for various addition and substitution reactions. The carbonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The double bond in conjugation with the carbonyl group also facilitates electrophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylhex-3-en-2-one: This compound has a similar structure but differs in the position of the double bond.
6-Phenylhex-5-ynoic acid: This compound contains a triple bond instead of a double bond.
Uniqueness
6-Phenylhex-5-en-2-one is unique due to its specific double bond position and the resulting electronic properties, which influence its reactivity and applications in synthesis. Its ability to undergo regioselective Heck arylation makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(E)-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C12H14O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-10H,5,7H2,1H3/b10-6+ |
InChI-Schlüssel |
FQAGFMVFSPYMEW-UXBLZVDNSA-N |
Isomerische SMILES |
CC(=O)CC/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)CCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






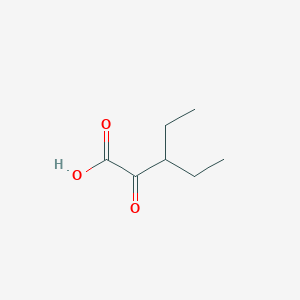
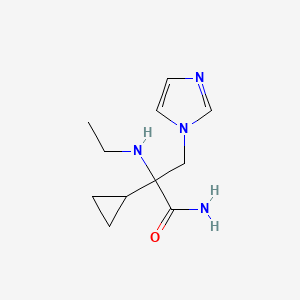
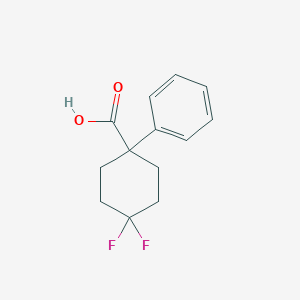

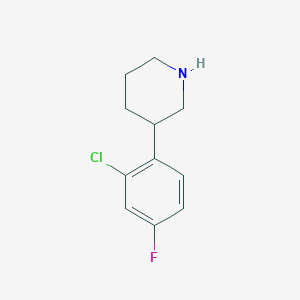
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13530182.png)
